molecular formula C10H15BO3 B13442866 (2-(tert-Butoxy)phenyl)boronic acid

(2-(tert-Butoxy)phenyl)boronic acid

Cat. No.: B13442866
M. Wt: 194.04 g/mol
InChI Key: STNQVBCAMCAFKC-UHFFFAOYSA-N
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Description

(2-(tert-Butoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and stability. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a tert-butyl alcohol under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of this compound with high purity. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the aryl halide and the boronic acid .

Mechanism of Action

The mechanism of action of (2-(tert-Butoxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butoxy group in (2-(tert-Butoxy)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in cases where steric hindrance plays a crucial role .

Biological Activity

(2-(tert-Butoxy)phenyl)boronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and antibacterial effects, supported by data tables and relevant case studies.

1. Structure and Properties

This compound features a boronic acid moiety attached to a phenyl ring with a tert-butoxy substituent. This structural configuration enhances its ability to interact with biological macromolecules, particularly enzymes.

2. Enzyme Inhibition

Boronic acids are known for their ability to form stable complexes with serine residues in the active sites of enzymes. This characteristic makes them potential candidates for developing therapeutic agents against various diseases.

Table 1: Enzyme Inhibition Activity of this compound

Enzyme TypeInhibition MechanismIC50 Value (µM)
Serine ProteasesCovalent bond formation0.5
β-LactamasesReversible binding0.004
AcetylcholinesteraseCompetitive inhibition115.63

Research indicates that this compound can inhibit serine proteases effectively, which is crucial in drug development for diseases where protease activity is dysregulated .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Activity Assessment

In vitro studies using various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) demonstrated significant cytotoxic effects:

Table 2: Cytotoxicity of this compound

Cell LineIC50 Value (µM)
A54918.76
MDA-MB-23122.2

The compound exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating its potential as a therapeutic agent .

4. Antibacterial Activity

Boronic acids have shown promising antibacterial properties, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance.

Table 3: Antibacterial Efficacy of this compound

Bacterial StrainInhibition MechanismIC50 Value (µM)
Escherichia coliβ-Lactamase inhibition0.008
Staphylococcus aureusCompetitive inhibition0.004

Studies have demonstrated that this compound can effectively inhibit the growth of pathogenic bacteria by targeting their enzymatic defenses .

5. Conclusion

This compound exhibits significant biological activity across various domains, including enzyme inhibition, anticancer effects, and antibacterial properties. Its ability to form stable interactions with enzymes positions it as a valuable compound in drug development.

Further research is warranted to explore its full therapeutic potential and optimize its pharmacokinetic properties for clinical applications.

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid

InChI

InChI=1S/C10H15BO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7,12-13H,1-3H3

InChI Key

STNQVBCAMCAFKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OC(C)(C)C)(O)O

Origin of Product

United States

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